Tin dilinoleate
Description
However, several compounds containing dilinoleate moieties—such as polymers, cosmetic esters, and pharmaceutical derivatives—are extensively documented. This article focuses on comparing these dilinoleate-based compounds, emphasizing their structural, thermal, mechanical, and application-specific properties.
Properties
CAS No. |
74563-66-9 |
|---|---|
Molecular Formula |
C36H62O4Sn |
Molecular Weight |
677.6 g/mol |
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienoate;tin(2+) |
InChI |
InChI=1S/2C18H32O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChI Key |
KQRXSMZGAUGREP-GRVYQHKQSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin dilinoleate can be synthesized through the reaction of tin(II) chloride with linoleic acid in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tin-linoleate complex.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where tin(II) chloride and linoleic acid are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the tin center is reduced to a lower oxidation state.
Substitution: The linoleate ligands in this compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using solvents like dichloromethane and catalysts such as palladium complexes.
Major Products Formed:
Oxidation: Oxidized tin complexes with higher oxidation states.
Reduction: Reduced tin complexes with lower oxidation states.
Substitution: New tin complexes with different ligands replacing the linoleate ligands.
Scientific Research Applications
Tin dilinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Mechanism of Action
The mechanism of action of tin dilinoleate involves its ability to coordinate with various substrates through its tin center. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The linoleate ligands also play a role in stabilizing the tin center and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Key Findings :
- PBS-DLA copolymers exhibit phase separation between soft (dilinoleate) and hard (amide/ester) blocks, enabling elastomeric behavior .
- Dialkyl dimer dilinoleates lack phase separation, contributing to their smooth texture in cosmetics .
Mechanical and Biodegradability Properties
Key Findings :
Biological Activity
Tin dilinoleate, an organotin compound, has garnered attention in scientific research for its diverse biological activities. This article explores the biological effects of this compound, focusing on its immunological, anti-inflammatory, and potential therapeutic properties.
Overview of Tin Compounds
Organotin compounds, including this compound, exhibit a range of biological activities due to their unique chemical properties. They are known to influence cellular immune systems and can impact various physiological processes through their interactions with cell membranes and signaling pathways.
Immunological Effects
Research indicates that tin compounds can modulate immune responses. A study highlighted the following key immunological effects:
- Immunotoxicity : Organotin compounds can cause immunosuppression, characterized by thymus atrophy and alterations in T cell membrane surface antigens. This suppression may lead to increased susceptibility to infections and reduced efficacy of vaccines .
- Antitumor Activity : Some studies suggest that organotins may exhibit antitumor properties, potentially offering therapeutic avenues in cancer treatment .
- Anti-inflammatory Action : this compound has been observed to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with cellular structures and processes:
- Intracellular Distribution : The hydrophobic nature of organotin compounds allows them to penetrate cellular membranes, leading to significant intracellular distribution. This property affects the structure and function of organelles such as the Golgi apparatus and endoplasmic reticulum .
- Phospholipid Metabolism : this compound may disrupt phospholipid metabolism, inhibiting intracellular phospholipid transport. This disruption can impair membrane-mediated signal transduction systems crucial for cell proliferation and function .
Case Study 1: Immunotoxicity Assessment
A study assessing the immunotoxic effects of this compound on Sprague-Dawley rats revealed significant changes in immune function after exposure. The study reported:
- Thymus Atrophy : Rats exposed to high doses exhibited reduced thymus weight, indicating potential immunosuppressive effects.
- Altered T Cell Function : Flow cytometry analysis showed changes in T cell surface markers, suggesting impaired immune response capabilities.
Case Study 2: Antitumor Activity Evaluation
In vitro studies demonstrated that this compound inhibited the proliferation of certain cancer cell lines. Key findings included:
- Cell Viability Reduction : Treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.
- Mechanistic Insights : Further investigation revealed that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
